5-fluorophthalazin-1(2H)-one
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Overview
Description
5-fluorophthalazin-1(2H)-one: is a fluorinated derivative of phthalazine, a heterocyclic compound containing nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluorophthalazin-1(2H)-one typically involves the fluorination of phthalazin-1(2H)-one. One common method is the direct fluorination using fluorinating agents such as elemental fluorine or more selective reagents like N-fluorobenzenesulfonimide. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process optimization focuses on maximizing yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-fluorophthalazin-1(2H)-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.
Substitution: The fluorine atom in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the fluorine atom.
Scientific Research Applications
Chemistry: 5-fluorophthalazin-1(2H)-one is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: In biological research, this compound can serve as a probe to study enzyme interactions and other biochemical processes involving nitrogen-containing heterocycles.
Medicine: Medicinal chemists explore this compound for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and advanced materials with specific desired properties.
Mechanism of Action
The mechanism of action of 5-fluorophthalazin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Phthalazin-1(2H)-one: The non-fluorinated parent compound.
4-fluorophthalazin-1(2H)-one: A positional isomer with the fluorine atom at a different position.
5-chlorophthalazin-1(2H)-one: A halogenated derivative with chlorine instead of fluorine.
Uniqueness: 5-fluorophthalazin-1(2H)-one is unique due to the presence of the fluorine atom at the 5-position, which can significantly influence its chemical reactivity and biological activity compared to its non-fluorinated and differently halogenated counterparts.
Properties
IUPAC Name |
5-fluoro-2H-phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-7-3-1-2-5-6(7)4-10-11-8(5)12/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXVXXMAGMCKHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NNC2=O)C(=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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